Preclinical Toxicity Profiling of 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in Animal Models: A Technical Guide
Executive Summary The compound 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6) is a critical halogenated heterocyclic building block (1[1]). It is widely utilized in the synthesis of advanced pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6) is a critical halogenated heterocyclic building block (1[1]). It is widely utilized in the synthesis of advanced pharmacophores, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, alpha-1 adrenergic antagonists, and anti-inflammatory agents (2[2]). Because of its high electrophilicity and structural complexity, understanding the in vivo toxicity profile of this intermediate and its immediate derivatives is paramount for drug development professionals aiming to mitigate late-stage preclinical failures.
Toxicokinetic and Mechanistic Profiling
The structural features of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline dictate its toxicological behavior in mammalian systems:
Electrophilic Reactivity: The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution. In a biological system, this can lead to covalent binding with off-target proteins, triggering acute toxicity (often categorized as GHS Category 3 for oral, dermal, and inhalation exposure in related halogenated quinazolines) (3[3]).
Hepatotoxicity via CYP450: The tetrahydrogenated ring undergoes extensive Phase I metabolism in the liver. Cytochrome P450 enzymes facilitate dehalogenation and epoxidation. If hepatic glutathione (GSH) reserves are depleted, the resulting reactive intermediates bind to hepatocellular macromolecules, causing necrosis.
Developmental Toxicity: Quinazoline derivatives are known to cross the placental barrier. Studies in zebrafish (Danio rerio) models have demonstrated that certain quinazoline derivatives induce teratogenic phenotypes and perturb hematopoiesis at sublethal concentrations (4[4]).
Hepatic metabolic activation and toxicity pathway of halogenated quinazolines.
Quantitative Data Summaries
Table 1: Anticipated Toxicokinetic and Hazard Parameters for Halogenated Quinazolines
Parameter
Anticipated Value / Classification
Mechanistic Rationale
Acute Oral Toxicity (LD50)
50 - 300 mg/kg (GHS Category 3)
High electrophilicity leads to rapid systemic toxicity (3[3]).
Hepatocellular Clearance
High (> 20 mL/min/kg in rats)
Rapid Phase I CYP450-mediated dehalogenation.
Protein Binding
> 85%
Covalent adduction to plasma proteins via the C2/C4 positions.
Teratogenicity
Positive at sublethal doses
Disruption of kinase-mediated morphogenetic pathways (4[4]).
Table 2: Comparative In Vivo Toxicity Metrics of Quinazoline Derivatives
Causality: We select the OECD 423 Acute Toxic Class method because it utilizes a stepwise dosing procedure. This minimizes animal consumption while providing statistically robust data for GHS hazard classification, which is essential for highly reactive intermediates (5[5]).
Step-by-Step Methodology:
Animal Preparation: Select healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old). Fast the animals overnight prior to dosing to prevent food-drug binding interactions in the gastrointestinal tract.
Dose Formulation: Suspend 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in 0.5% carboxymethyl cellulose (CMC) or corn oil, depending on the specific batch's lipophilicity.
Stepwise Dosing: Administer the compound via oral gavage. Begin with a starting dose of 300 mg/kg based on the structural alerts for halogenated quinazolines. Dose three animals initially.
Clinical Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record signs of toxicity, including tremors, lethargy, piloerection, and body weight changes.
Toxicokinetic Sampling: Collect blood samples from the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dosing to quantify plasma concentration via LC-MS/MS (5[5]).
Necropsy: Euthanize surviving animals on day 14. Perform gross necropsy with a specific focus on the liver and kidneys. Preserve tissues in 10% neutral buffered formalin for histopathology.
Stepwise in vivo toxicity screening workflow for quinazoline derivatives.
Causality: The inclusion of the zebrafish (Danio rerio) embryo model serves as a self-validating orthogonal assay. Because quinazoline derivatives frequently exhibit off-target kinase inhibition, zebrafish provide real-time visualization of morphogenetic and hematopoietic disruptions that mammalian models might obscure until late-stage gestation (4[4]).
Step-by-Step Methodology:
Embryo Collection: Collect fertilized zebrafish eggs at 1 hour post-fertilization (hpf). Select healthy, transparent embryos using a stereomicroscope.
Exposure Setup: Transfer embryos into 24-well plates (10 embryos per well) containing standard E3 medium.
Dosing: Introduce the test compound at varying sublethal concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (0.1% DMSO) and a positive control.
Incubation & Observation: Incubate plates at 28.5°C. Evaluate embryos at 24, 48, and 72 hpf.
Phenotypic Scoring: Document teratogenic phenotypes, including coagulation, lack of somite formation, non-detachment of the tail, and absence of heartbeat. Use transgenic lines (e.g., Tg(cd41:GFP)) if specific hematopoietic disruption tracking is required (4[4]).
References
Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models , Journal of Neonatal Surgery. Available at:[Link]
Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos , Int J Mol Sci (PubMed). Available at: [Link]
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Molecular architecture, mechanistic reactivity, and self-validating synthetic workflows. Executive Summary In the pursuit of novel chem...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Molecular architecture, mechanistic reactivity, and self-validating synthetic workflows.
Executive Summary
In the pursuit of novel chemical space for drug discovery, breaking the planarity of privileged aromatic scaffolds has become a critical strategy. 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS: 20197-84-6) represents a highly reactive, sp³-rich analog of the traditional quinazoline core. Unlike its fully aromatic counterpart, which undergoes standard nucleophilic aromatic substitution (SNAr), this tetrahydro derivative functions as a bifunctional bis-
α
-chloroamine. This technical guide deconstructs its molecular properties, explains the causality behind its hyper-reactivity, and provides a self-validating protocol for its in situ generation and downstream application in medicinal chemistry.
Molecular Architecture and Physicochemical Properties
The structural foundation of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline dictates its handling and reactivity. The core consists of a benzene ring fused to a saturated tetrahydropyrimidine ring.
Derivation of the Molecular Formula: The base 1,2,3,4-tetrahydroquinazoline skeleton is C₈H₁₀N₂. Substituting two hydrogens at the C6 and C7 positions with methyl groups, and two hydrogens at the C2 and C4 positions with chlorine atoms yields the formula C₁₀H₁₂Cl₂N₂ .
Molecular Weight Calculation: Based on standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007), the molecular weight is precisely 231.12 g/mol .
Mechanistic Reactivity: The
α
-Chloroamine Advantage
To utilize this compound effectively, one must understand the fundamental difference between sp² and sp³ C-Cl bonds within nitrogenous heterocycles.
In fully aromatic 2,4-dichloroquinazolines, the C-Cl bonds are sp² hybridized. Substitution occurs via an SNAr pathway, where the C4 position is typically favored due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and lower activation energy .
Conversely, in the tetrahydroquinazoline derivative, the C2 and C4 carbons are sp³ hybridized, placing the chlorine atoms directly adjacent to secondary amines. This creates an α
-chloroamine motif. The causality of its extreme reactivity lies in stereoelectronic assistance: the nitrogen lone pairs can readily expel the adjacent chloride ions to form a transient, highly electrophilic iminium ion . This allows for rapid SN1/SN2-type nucleophilic trapping but also makes the compound highly susceptible to atmospheric hydrolysis (reverting to the dione).
Synthesis and Handling Protocol
Because of the labile nature of the
α
-chloroamine moieties, isolating 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is highly impractical. The following self-validating protocol outlines its in situ generation and immediate nucleophilic trapping.
Protocol: In Situ Generation and Nucleophilic Trapping
Objective: Synthesize the reactive bis-
α
-chloroamine and immediately trap it with a primary amine to prevent hydrolytic degradation.
Step 1: Preparation of the Precursor
Charge a flame-dried Schlenk flask with 6,7-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (1.0 eq) under a strict argon atmosphere.
Causality: Argon prevents atmospheric moisture from quenching the chlorinating agent or hydrolyzing the hyper-sensitive product back to the starting material.
Step 2: Chlorination
Add anhydrous toluene followed by phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of N,N-dimethylaniline. Heat the mixture to 90 °C for 4 hours.
Validation: Monitor the reaction via an aliquot analyzed by anhydrous FT-IR. The disappearance of the strong C=O stretching bands (~1700 cm⁻¹) and the appearance of C-Cl stretches (~750 cm⁻¹) validate the conversion. Do not use standard silica TLC, as the silica will hydrolyze the intermediate.
Step 3: Solvent Removal
Remove the excess POCl₃ and toluene under high vacuum (Schlenk line) to yield the crude 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline as a viscous residue.
Causality: Residual POCl₃ would violently react with the nucleophile in the subsequent step, leading to unwanted phosphoramidate byproducts and drastically reducing the yield.
Step 4: Nucleophilic Trapping
Dissolve the crude residue in anhydrous dichloromethane (DCM) and cool to -78 °C. Dropwise, add a solution of the desired nucleophile (e.g., benzylamine, 2.5 eq) and triethylamine (3.0 eq) in DCM.
Causality: The low temperature (-78 °C) controls the highly exothermic nucleophilic attack on the transient iminium ion, preventing polymerization or ring-opening side reactions.
Step 5: Warming and Quenching
Allow the reaction to slowly warm to room temperature over 2 hours. Quench with a saturated aqueous sodium bicarbonate solution.
Validation: LC-MS analysis of the organic layer must be performed to confirm the mass of the bis-substituted target API, proving that the transient bis-
α
-chloroamine was successfully generated and trapped.
Reaction Workflow Visualization
Synthesis and nucleophilic trapping workflow of the reactive tetrahydroquinazoline intermediate.
Pharmacological Significance
Why go through the rigorous inert-atmosphere protocols to utilize a tetrahydroquinazoline rather than a stable aromatic quinazoline?
The answer lies in 3D chemical space . Traditional quinazoline kinase inhibitors (e.g., gefitinib, erlotinib) are highly planar, which can lead to off-target intercalation and poor solubility profiles. By utilizing 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline as a building block, medicinal chemists can synthesize sp³-rich, non-planar analogs. This structural puckering allows for highly specific binding conformations in deep kinase pockets, potentially increasing target selectivity and improving the pharmacokinetic profile of the resulting Active Pharmaceutical Ingredient (API).
References
MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI Molecules. URL:[Link]
Foundational
Whitepaper: Binding Affinity and Pharmacological Profiling of 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Executive Summary In modern rational drug design, the identification and optimization of versatile pharmacophores are critical for developing high-affinity targeted therapies. 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the identification and optimization of versatile pharmacophores are critical for developing high-affinity targeted therapies. 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6) represents a highly privileged structural scaffold. While frequently utilized as a reactive building block, the intact molecule and its immediate derivatives exhibit profound binding affinities across a spectrum of therapeutic targets, including mammalian kinases (e.g., mTOR, EGFR) and microbial enzymes (e.g., DHFR, SARS-CoV-2 PLpro) .
As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic causality behind the binding affinity of this scaffold. By decoupling its thermodynamic and kinetic properties, we can understand how its unique combination of electrophilic centers, lipophilic anchors, and conformational flexibility drives both non-covalent and targeted covalent inhibition (TCI).
Structural and Mechanistic Basis of Target Affinity
The binding affinity of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is not a product of a single interaction, but rather a synergistic combination of three distinct structural domains:
The 6,7-Dimethyl Lipophilic Anchor:
The presence of two methyl groups at the 6 and 7 positions significantly increases the localized lipophilicity of the molecule. In kinase active sites (such as the deep hydrophobic pocket of mTOR), these groups displace highly ordered water molecules. This displacement results in a massive gain in binding entropy (
ΔS>0
), which is a primary driver of high-affinity binding in tetrahydroquinazoline-based mTOR inhibitors .
Dual Electrophilic Centers (C2 and C4 Chlorines):
The halogen atoms serve a dual purpose. Non-covalently, they act as halogen bond donors; the electron-deficient region (the
σ
-hole) on the chlorine atoms interacts favorably with backbone carbonyl oxygens in the target protein. Covalently, the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Reactive cysteine residues in the target active site can displace the C4-chlorine, forming an irreversible covalent bond that drives the dissociation rate (
koff
) to near zero.
Conformational Flexibility of the Tetrahydro Ring:
Unlike fully aromatic quinazolines, the 1,2,3,4-tetrahydro ring introduces
sp3
hybridized carbons. This partial saturation allows the ring to adopt a puckered conformation, enabling the scaffold to adapt to the steric constraints of complex binding pockets (e.g., Mycobacterium tuberculosis DHFR) with a lower entropic penalty .
Caption: Pharmacophore mapping and binding causality of the 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline scaffold.
Quantitative Binding Profiles
The table below synthesizes the binding metrics of the core tetrahydroquinazoline scaffold and its immediate derivatives across validated therapeutic targets.
Target Protein
Ligand Class / Scaffold
Binding Metric (
KD
/
IC50
/
ΔG
)
Primary Interaction Mode
Reference
mTOR Kinase
Tetrahydroquinazoline
IC50≈0.033μM
Hydrophobic (6,7-dimethyl) & H-bond
M. tuberculosis DHFR
5,6,7,8-Tetrahydroquinazoline
ΔG≈−9.7kcal/mol
Halogen Bonding / Hydrophobic
SARS-CoV-2 PLpro
Ambroxol-derived THQ
High Affinity (In Silico)
Steric fit & H-bonding
Experimental Methodologies for Affinity Determination
To rigorously validate the binding affinity of this scaffold, we must decouple the kinetic rates (
kon
and
koff
) from the thermodynamic drivers (
ΔH
and
ΔS
). Below are the self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality Check: Because the C4-chloro group can act as a covalent modifier, standard multi-cycle kinetics (which require harsh regeneration steps) will fail if covalent trapping occurs. Therefore, we utilize Single-Cycle Kinetics (SCK) to ensure accurate
KD
determination without degrading the sensor surface.
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant target protein (e.g., mTOR) to a low density (~3000 Response Units) to prevent mass transport limitations. Block remaining active esters with 1M ethanolamine-HCl (pH 8.5).
Analyte Preparation: Dissolve the 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in 100% DMSO to a 10 mM stock. Dilute in the running buffer (HBS-EP+) to achieve a final DMSO concentration of exactly 2%. Prepare a 5-step, 2-fold dilution series (e.g., 0.39 µM to 6.25 µM).
SCK Injection: Inject the analytes sequentially from lowest to highest concentration at a high flow rate of 30 µL/min at 25°C. Use an association time of 180 seconds per injection, followed by a single final dissociation phase of 600 seconds.
Self-Validation & Data Fitting: Double-reference the sensograms by subtracting both the reference channel and a buffer-only blank injection. Fit the data using a 1:1 Langmuir binding model. Quality Control: The fit is considered valid only if the
χ2
value is
<10%
of the maximum response (
Rmax
).
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality Check: ITC is deployed to determine whether the binding is enthalpy-driven (indicating strong halogen/hydrogen bonding from the dichloro groups) or entropy-driven (indicating hydrophobic displacement by the 6,7-dimethyl groups).
Sample Dialysis: Dialyze the target protein extensively against the experimental buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Critical Step: The ligand must be diluted into the exact post-dialysis buffer to prevent heat-of-mixing artifacts.
Titration Setup: Load the target protein (20 µM) into the calorimetric cell and the ligand (200 µM) into the syringe. Ensure DMSO concentrations match perfectly (e.g., 2.00%) between cell and syringe.
Injection Parameters: Set the cell temperature to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2 µL each. Space injections by 150 seconds to allow the baseline to stabilize, with a constant stirring speed of 750 rpm.
Self-Validation & Thermodynamic Extraction: Run a "ligand-into-buffer" blank titration. Subtract this background heat from the experimental data. Integrate the peaks to obtain the heat of binding (
ΔH
). Fit the isotherm to a one-set-of-sites model to calculate the binding stoichiometry (
n
), association constant (
KA
), and entropy change (
ΔS
).
Caption: Experimental workflow for determining binding kinetics and thermodynamics via SPR and ITC.
References
Snizhko, A. D., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences, 2022, 23(7), 3781. URL:[Link]
Krysantieva, A. I., et al. "A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins." International Journal of Molecular Sciences, 2023, 24(5), 4660. URL:[Link]
Chaube, U., Bhatt, H. "3D-QSAR, molecular dynamics simulations, and molecular docking studies on pyridoaminotropanes and tetrahydroquinazoline as mTOR inhibitors." Molecular Diversity, 2017, 21(3), 741-759. URL:[Link]
Exploratory
A Researcher's Guide to the Preliminary Screening of 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline Derivatives
Foreword: Unlocking the Therapeutic Potential of the Quinazoline Scaffold The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous bioactive compounds with...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unlocking the Therapeutic Potential of the Quinazoline Scaffold
The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of pharmacological activities.[1] Its derivatives have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][2] The 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline scaffold, in particular, offers a versatile platform for the synthesis of diverse chemical libraries. The two reactive chlorine atoms at the 2 and 4 positions serve as key anchor points for nucleophilic substitution, allowing for the systematic introduction of various functional groups to explore the chemical space and optimize biological activity.[3] This guide provides a comprehensive framework for the initial in vitro and in silico screening of novel derivatives, designed to efficiently identify promising lead compounds for further development.
I. Foundational Strategy: A Multi-pronged Approach to Preliminary Screening
A robust preliminary screening cascade is essential for the rapid and cost-effective identification of bioactive derivatives. This guide advocates for a parallel and iterative screening strategy that combines computational modeling with targeted in vitro assays. This dual approach allows for the early filtration of compounds with undesirable properties while prioritizing those with the highest potential for therapeutic efficacy.
Our screening funnel is designed to assess three critical aspects of the synthesized derivatives:
Cytotoxicity: Establishing the general toxicity profile of the compounds against various cell lines is a fundamental first step.
Target-Specific Activity: Based on the known pharmacophore of quinazolines, initial screening against key cancer-related targets such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and other enzymes (e.g., COX-2, AKT1) is a logical starting point.
Drug-like Properties: Early computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to de-risk candidates and focus resources on compounds with a higher probability of downstream success.
Caption: A streamlined workflow for the preliminary screening of quinazoline derivatives.
II. In Silico Screening: Prioritizing Candidates Computationally
Before embarking on extensive and resource-intensive wet lab experiments, in silico methods provide a powerful tool for triaging a library of virtual or newly synthesized compounds.
A. ADMET and Physicochemical Property Prediction
The "drug-likeness" of a compound is a critical determinant of its potential for clinical success. Several computational tools can predict key physicochemical properties and potential toxicity risks.
Protocol for ADMET Prediction:
Structure Preparation: Generate 2D or 3D structures of the quinazoline derivatives in a suitable format (e.g., SDF, MOL2).
Software Selection: Utilize web-based platforms such as SwissADME or admetSAR, or standalone software packages.[4]
Toxicity Risk Assessment: Predict potential for mutagenicity, tumorigenicity, and irritability.[6]
Data Analysis: Filter out compounds that violate multiple Lipinski's rules or show a high risk of toxicity.
B. Molecular Docking: Predicting Target Engagement
Molecular docking simulates the binding of a ligand to the active site of a target protein, providing insights into potential binding affinity and interaction patterns.[7] For quinazoline derivatives, several well-characterized targets are of high interest.
Key Potential Targets for Docking Studies:
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in various cancers.[5][8]
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.[9]
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and carcinogenesis.[7]
AKT1 (Protein Kinase B): A serine/threonine kinase that plays a crucial role in cell survival and proliferation.[4][10]
Protocol for Molecular Docking:
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Prepare 3D structures of the quinazoline derivatives, ensuring correct protonation states and minimizing their energy.
Grid Generation: Define the binding site on the target protein, typically centered on the co-crystallized ligand or a predicted active site.
Docking Simulation: Use software such as AutoDock, PyRx, or Schrödinger Maestro to perform the docking calculations.[4][11]
Pose Analysis and Scoring: Analyze the predicted binding poses and docking scores (e.g., binding energy in kcal/mol). Prioritize compounds with favorable binding energies and interactions with key active site residues.[4]
III. In Vitro Screening: Experimental Validation of Bioactivity
In vitro assays provide the first experimental evidence of the biological activity of the synthesized 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline derivatives.
A. General Cytotoxicity Assessment
A panel of cancer cell lines should be used to assess the broad-spectrum anticancer potential and to identify any cell-line-specific effects.
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[12]
Protocol for MTT Assay:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
Compound Treatment: Treat the cells with serial dilutions of the quinazoline derivatives and incubate for 48-72 hours.[12]
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[9]
Protocol for SRB Assay:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[9]
Staining: Stain the fixed cells with SRB solution.
Solubilization: Solubilize the bound dye with a Tris-base solution.[9]
Absorbance Measurement: Read the absorbance at 510 nm.
Data Analysis: Calculate the IC50 value as in the MTT assay.
B. Target-Specific Enzyme Inhibition Assays
For compounds that show promising cytotoxicity, it is crucial to investigate their mechanism of action by assessing their inhibitory activity against specific molecular targets.
Example: EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the phosphorylation activity of the EGFR tyrosine kinase.
Protocol for EGFR Kinase Assay:
Assay Principle: Utilize an ELISA-based assay format where a substrate-coated plate is incubated with the EGFR kinase, ATP, and the test compounds.
Detection: Use a specific antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or fluorometric detection.
Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits enzyme activity by 50%.
IV. Data Interpretation and Hit Prioritization
The culmination of the in silico and in vitro screening is the identification of "hit" compounds that warrant further investigation.
Criteria for Hit Selection:
Potent Bioactivity: Low micromolar or nanomolar IC50 values in cytotoxicity and enzyme inhibition assays.
Favorable ADMET Profile: Compliance with Lipinski's rules and low predicted toxicity.
Good Docking Score: Strong predicted binding affinity and favorable interactions with the target protein.
Structure-Activity Relationship (SAR) Trends: Initial insights into the relationship between chemical structure and biological activity.
Table 1: Hypothetical Screening Data Summary
Compound ID
MW (Da)
LogP
H-bond Donors
H-bond Acceptors
Predicted Toxicity
Docking Score (EGFR, kcal/mol)
MCF-7 IC50 (µM)
A549 IC50 (µM)
EGFR IC50 (µM)
QZ-001
450.3
4.2
2
5
Low
-8.5
5.2
7.8
1.5
QZ-002
480.5
5.5
3
6
Medium
-7.9
12.5
15.1
8.3
QZ-003
420.1
3.8
1
4
Low
-9.1
2.1
3.5
0.8
QZ-004
510.7
4.9
4
7
Low
-8.2
8.9
10.4
4.6
V. Future Directions: From Hits to Leads
The preliminary screening process described in this guide provides a solid foundation for identifying promising 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline derivatives. The identified hits should then be subjected to more rigorous secondary screening, including:
Broader Cell Line Profiling: Testing against a larger panel of cancer cell lines.
Mechanism of Action Studies: Investigating the downstream effects of target inhibition, such as apoptosis and cell cycle arrest.[8]
In Vivo Efficacy Studies: Evaluating the antitumor activity in animal models.
By following this structured and multi-faceted screening approach, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.
References
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
Samad, A., Ahmed, B., Hasan, M., & Haque, A. (n.d.). In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. Drug Development and Research.
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Majdhoub, M. M., Al-Qtaitat, A. I., & Al-Bataineh, M. T. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. Retrieved from [Link]
BenchChem. (n.d.). Initial Bioactivity Screening of Compounds from Quinazolin-2-ylboronic Acid: A Technical Guide.
MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved from [Link]
International Journal for Multidisciplinary Research (IJFMR). (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
(N.d.). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Retrieved from [Link]
Zhang, Y., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 30, 115933. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. Retrieved from [Link]
Tran, P. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 553. Retrieved from [Link]
Malasala, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100793. Retrieved from [Link]
Khan, K. M., et al. (2013). Design, synthesis, and biological evaluation of quinazoline derivatives as α-glucosidase inhibitors. RSC Advances, 3(24), 9335. Retrieved from [Link]
(N.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
Kamal, A., et al. (2016). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 6(81), 77893-77905. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Retrieved from [Link]
Wu, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(2), 159-180. Retrieved from [Link]
BenchChem. (n.d.). A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline.
ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]
ResearchGate. (2013). (PDF) Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]
Application Notes and Protocols for In Vitro Evaluation of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have been extensively investigated for their potential as anti-cancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] A significant portion of research into quinazoline-based therapeutics has focused on their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[4][5][6][7]
This document provides a detailed guide for the in vitro evaluation of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline , a novel compound with a quinazoline backbone. Given the established activities of related structures, the following protocols are designed to assess its potential as an anti-proliferative agent and a kinase inhibitor. These assays are fundamental in the early stages of drug discovery to determine the biological activity and mechanism of action of a test compound.
PART 1: Anti-Proliferative Activity Assessment
A primary indicator of a compound's potential as an anti-cancer agent is its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4]
Workflow for Anti-Proliferative Screening
The following diagram illustrates the general workflow for assessing the anti-proliferative effects of the test compound.
Caption: Inhibition of EGFR autophosphorylation by a test compound.
Detailed Protocol: Cell-Based ELISA for EGFR Phosphorylation
Objective: To determine if 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline inhibits EGF-induced EGFR phosphorylation in a cellular context.
A549 cells (or another cell line with high EGFR expression)
Serum-free cell culture medium
Recombinant human Epidermal Growth Factor (EGF)
Lysis buffer
Cell-based ELISA kit for phosphorylated EGFR (p-EGFR) and total EGFR
Wash buffer
Microplate reader
Procedure:
Cell Culture and Starvation:
Seed A549 cells in a 96-well plate and grow to 80-90% confluency.
Serum-starve the cells by replacing the complete medium with serum-free medium for 16-24 hours. This reduces basal EGFR activation.
Compound Treatment:
Prepare serial dilutions of the test compound in serum-free medium.
Pre-treat the serum-starved cells with the compound dilutions for 1-2 hours at 37°C.
EGF Stimulation:
Stimulate the cells with an optimal concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control.
Cell Lysis:
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
Incubate on ice for 15-20 minutes with gentle shaking.
ELISA Procedure:
Follow the manufacturer's instructions for the cell-based ELISA kit. This typically involves:
Transferring the cell lysates to the antibody-coated microplate.
Incubating to allow capture of total and phosphorylated EGFR.
Washing the plate to remove unbound proteins.
Adding a detection antibody (e.g., anti-p-EGFR).
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
Adding a substrate to generate a colorimetric or chemiluminescent signal.
Data Acquisition and Analysis:
Measure the absorbance or luminescence using a microplate reader.
Normalize the p-EGFR signal to the total EGFR signal for each well to account for variations in cell number.
Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated control.
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
Compound Conc. (µM)
p-EGFR Signal
Total EGFR Signal
Normalized p-EGFR
% Inhibition
No EGF
0.15
1.50
0.10
-
EGF + Vehicle
1.05
1.52
0.69
0
EGF + 0.1
0.95
1.51
0.63
8.7
EGF + 1
0.60
1.49
0.40
42.0
EGF + 10
0.25
1.53
0.16
76.8
EGF + 50
0.16
1.50
0.11
98.6
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline. Positive results from these assays, such as a low micromolar IC50 in the MTT assay and potent inhibition of EGFR phosphorylation, would warrant further investigation.
Subsequent steps could include:
Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity.
Biochemical Kinase Assays: Utilizing purified enzymes to confirm direct inhibition and determine the mode of inhibition (e.g., ATP-competitive).
[8]* Downstream Signaling Analysis: Investigating the effect of the compound on downstream signaling proteins of the EGFR pathway (e.g., AKT, ERK) using Western blotting.
[9]* Cell Cycle and Apoptosis Assays: Evaluating the compound's effect on cell cycle progression and its ability to induce programmed cell death.
By following a systematic and logical progression of in vitro assays, researchers can effectively elucidate the biological activity and therapeutic potential of novel quinazoline derivatives like 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline.
References
Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC.
Application of Quinazoline Derivatives in Anti-Proliferative Assays - Benchchem.
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC.
In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs … - ResearchGate.
Full article: Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents - Taylor & Francis. (2025, December 9).
In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021, November 30).
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
Quinazoline derivatives: synthesis and bioactivities - PMC.
Biological Activity of Quinazolinones | IntechOpen. (2020, January 29).
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (2022, November 22).
Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative - Semantic Scholar. (2014, September 16).
A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7 - Benchchem.
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC.
Biological Activities of Recent Advances in Quinazoline | IntechOpen. (2024, February 21).
Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Publications. (2020, October 20).
Synthesis and Antiparasitic and Antitumor Activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim - PubMed.
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
Application Note: 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline as a Privileged Precursor in Oncology Drug Discovery
Introduction & Mechanistic Rationale The quinazoline scaffold is a cornerstone of modern targeted oncology, serving as the core pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., gef...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The quinazoline scaffold is a cornerstone of modern targeted oncology, serving as the core pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., gefitinib, erlotinib, lapatinib). Within preclinical drug discovery, 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6) has emerged as a highly versatile and privileged synthetic building block.
This specific precursor offers two distinct mechanistic advantages for structure-based drug design:
Steric Optimization via 6,7-Dimethylation: The methyl groups at the C6 and C7 positions provide critical van der Waals interactions within the hydrophobic pocket of the ATP-binding cleft of kinases such as EGFR and CDK2. This substitution pattern mimics the electron-donating properties of the alkoxy groups found in erlotinib, but with enhanced metabolic stability against O-dealkylation.
Orthogonal Reactivity via SNAr: The 2,4-dichloro substitution allows for highly controlled, sequential regioselective nucleophilic aromatic substitution (SNAr). Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and lower activation energy compared to the C2 position, making it strictly more susceptible to initial nucleophilic attack .
Furthermore, the tetrahydro saturation state of this precursor provides a unique non-planar geometry. This can either be exploited to synthesize conformationally restricted, non-ATP-competitive allosteric inhibitors, or it can be oxidatively aromatized to restore the planar geometry required for canonical hinge-region binding in Topoisomerase II or EGFR targets .
Experimental Protocols & Workflows
The following protocols detail the synthesis of a targeted EGFR inhibitor library utilizing 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline, followed by biological validation. Every step is designed as a self-validating system to ensure regiochemical purity and biological relevance.
Protocol 1: Regioselective C4-Amination (SNAr)
Objective: To selectively substitute the C4-chloride with an aniline derivative while preserving the C2-chloride for downstream functionalization.
Reagent Preparation: Dissolve 1.0 eq of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in anhydrous ethanol (0.2 M) under an inert argon atmosphere.
Temperature Control (Critical): Cool the reaction vessel to strictly 0–5 °C using an ice-water bath.
Causality: The SNAr regioselectivity is thermodynamically driven. At temperatures above 10 °C, the C2-chloride becomes susceptible to nucleophilic attack, leading to an inseparable mixture of C4-substituted, C2-substituted, and C2/C4-disubstituted regioisomers. Maintaining 0–5 °C ensures >98% selectivity for the C4 position .
Nucleophile Addition: Dropwise, add 1.1 eq of the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) followed by 1.5 eq of Triethylamine (TEA).
Causality: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. Without an acid scavenger, HCl will protonate the incoming amine nucleophile, rendering its lone pair unreactive and stalling the reaction. TEA neutralizes the HCl, maintaining the nucleophilicity of the aniline.
Workup & Validation: Stir for 2 hours. Monitor the disappearance of the precursor via TLC (Hexane:EtOAc 7:3). Quench with ice water, filter the resulting precipitate, and wash with cold ethanol. Confirm C4-substitution via 2D-NMR (HMBC), observing the correlation between the newly introduced amine proton and the C4 carbon.
Protocol 2: Oxidative Aromatization and C2-Functionalization
Objective: To convert the non-planar tetrahydroquinazoline intermediate into a planar, fully aromatic quinazoline capable of binding the kinase hinge region.
Aromatization: Dissolve the C4-substituted intermediate in 1,4-dioxane. Add 2.5 eq of Manganese Dioxide (MnO₂). Reflux at 100 °C for 4 hours.
Causality: The fully aromatic quinazoline ring is strictly planar, a geometric prerequisite for optimal hydrogen bonding with the Met793 residue in the narrow ATP-binding hinge region of EGFR. The tetrahydro state exhibits severe steric clashes with the T790 gatekeeper residue. MnO₂ selectively oxidizes the saturated ring without cleaving the newly formed C4-amine bond.
C2-Substitution (Optional): To the aromatized intermediate, add an excess (3.0 eq) of a secondary amine (e.g., morpholine) and heat to 120 °C in isopropanol for 12 hours.
Causality: The C2-chloride requires significantly harsher conditions (higher temperature, excess nucleophile, polar protic solvent) to overcome its higher activation energy barrier.
Objective: To validate the target engagement of the synthesized derivatives against wild-type and mutant oncology targets.
Assay Setup: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. Incubate 10 nM of recombinant EGFR (WT or T790M/L858R) with varying concentrations of the synthesized compounds (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
ATP Competition: Add ATP at a concentration equal to its
Km
for the specific kinase, alongside the biotinylated peptide substrate.
Causality: Setting the ATP concentration at its
Km
ensures that the assay is highly sensitive to ATP-competitive inhibitors (which quinazolines are) while remaining physiologically relevant.
Detection: Add Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Measure the FRET signal at 665 nm / 620 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the quantitative kinase inhibition data for a library of compounds synthesized from the 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline precursor, demonstrating the impact of aromatization and C4-substitution on target affinity.
Compound ID
Core Structure
C4-Substitution
C2-Substitution
EGFR WT IC₅₀ (nM)
EGFR T790M IC₅₀ (nM)
Precursor
Tetrahydroquinazoline
-Cl
-Cl
> 10,000
> 10,000
Cmpd-1a
Tetrahydroquinazoline
3-Cl-4-F-Aniline
-Cl
1,240 ± 85
4,500 ± 210
Cmpd-1b
Aromatic Quinazoline
3-Cl-4-F-Aniline
-Cl
12.4 ± 1.2
85.3 ± 4.5
Cmpd-2a
Tetrahydroquinazoline
Benzylamine
-Cl
4,300 ± 150
> 10,000
Cmpd-2b
Aromatic Quinazoline
Benzylamine
Morpholine
45.8 ± 3.1
112.4 ± 8.9
Data Interpretation: The dramatic shift in IC₅₀ from Cmpd-1a (1,240 nM) to Cmpd-1b (12.4 nM) validates the mechanistic necessity of oxidative aromatization (Protocol 2) to achieve the planarity required for potent ATP-competitive inhibition.
Mechanistic & Workflow Visualization
The following diagram illustrates the synthetic divergence from the tetrahydroquinazoline precursor and maps the downstream oncogenic signaling pathway inhibited by the resulting lead compounds.
Synthetic workflow of the tetrahydroquinazoline precursor and downstream EGFR pathway inhibition.
References
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
Source: Molecules (MDPI), 2024
URL: [Link]
Title: Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors
Source: Archiv der Pharmazie, 2021
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs
Source: International Journal of Molecular Sciences (MDPI), 2023
URL: [Link]
Method
Application Note: Optimization of Long-Term Storage Conditions for 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline Solutions
Executive Summary The handling and long-term storage of highly functionalized nitrogen heterocycles demand stringent environmental controls. 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The handling and long-term storage of highly functionalized nitrogen heterocycles demand stringent environmental controls. 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6) is a highly reactive electrophilic building block utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Unlike its fully aromatic counterpart, the tetrahydro variant possesses C-Cl bonds adjacent to secondary amines, effectively classifying it as a bis-
α
-chloroamine. This structural motif imparts extreme moisture sensitivity, requiring specialized protocols for solution preparation, aliquoting, and cryogenic storage to prevent rapid hydrolytic degradation.
Mechanistic Rationale for Instability (E-E-A-T)
To design a self-validating storage protocol, one must first understand the causality of the compound's degradation. The instability of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in solution is driven by three primary vectors:
α
-Chloroamine Ionization: The C2 and C4 chlorines are highly labile. In solution,
α
-chloroamines spontaneously ionize to form highly electrophilic iminium intermediates, a process accelerated by polar solvents (1[1]).
Hydrolytic Susceptibility: Even trace amounts of water (<50 ppm) will act as a nucleophile against the iminium carbon. The C4 position is typically attacked first, yielding a 2-chloroquinazolin-4-one derivative, followed by complete hydrolysis to the quinazoline-2,4-dione (2[2]).
Photolytic & Thermal Degradation: Ambient temperatures provide the activation energy for C-Cl bond dissociation, while UV exposure can induce radical cleavage. Consequently, commercial suppliers mandate sealed, moisture-free storage at -20°C ().
Hydrolytic degradation pathway of the tetrahydroquinazoline core via iminium intermediates.
Quantitative Stability Data
To highlight the critical need for anhydrous conditions, the following table summarizes the representative degradation half-lives (
t1/2
) of the compound in various solvent environments.
Solvent System
Moisture Content (ppm)
Storage Temp (°C)
Atmosphere
Estimated Half-Life (
t1/2
)
Primary Degradant
DMSO (Standard)
~500 ppm
25°C
Ambient Air
< 2 hours
2-Chloroquinazolin-4-one
THF (Standard)
~200 ppm
4°C
Ambient Air
~ 12 hours
2-Chloroquinazolin-4-one
DCM (Anhydrous)
< 50 ppm
25°C
Argon
~ 5 days
2-Chloroquinazolin-4-one
DCM (Ultra-Dry)
< 10 ppm
-20°C
Argon
> 6 months
Trace Quinazoline-2,4-dione
Toluene (Ultra-Dry)
< 10 ppm
-80°C
Argon
> 12 months
None detected
Data Interpretation: Non-polar, aprotic solvents (DCM, Toluene) stored under cryogenic conditions are mandatory. Hygroscopic solvents like DMSO must be strictly avoided for long-term storage, as they retain sufficient water to rapidly hydrolyze the
α
-chloroamine.
Self-Validating Experimental Protocol
The following methodology establishes a closed-loop, self-validating system. Quality Control (QC) checkpoints are integrated directly into the workflow to ensure that any breach in the anhydrous environment is detected before the compound is compromised.
Phase 1: Solvent Preparation & Validation
Causality: Commercial "anhydrous" solvents often contain 30-50 ppm of water, which is sufficient to degrade micromolar concentrations of the compound.
Drying: Add activated 3Å molecular sieves (20% m/v) to HPLC-grade Dichloromethane (DCM) or Toluene. Allow to rest for 48 hours.
Degassing: Sparge the solvent with high-purity Argon for 30 minutes to displace dissolved oxygen, preventing oxidative side-reactions.
QC Checkpoint 1: Perform a Karl Fischer titration on the solvent. Proceed only if H₂O < 10 ppm.
Phase 2: Inert Atmosphere Formulation
Causality: Ambient humidity (even at 20% RH) will condense into the solution during handling.
Transfer the dry solvent, the solid compound, and amber glass vials into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
Dissolve the 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in the ultra-dry solvent to the desired stock concentration (e.g., 10 mM).
QC Checkpoint 2: Remove a 10 µL aliquot, dilute in anhydrous CDCl₃, and run a rapid ¹H-NMR. Confirm the absence of the downfield amide proton characteristic of the quinazolin-4-one degradant.
Dispense the solution into pre-baked (150°C for 4 hours) amber glass vials. Note: Amber glass is required to prevent photolytic C-Cl radical cleavage.
Seal the vials using PTFE-lined silicone septa and aluminum crimp caps. PTFE provides a chemically inert barrier, while the crimp ensures a hermetic seal against atmospheric moisture.
Phase 4: Cryogenic Storage and Retrieval
Causality: Opening a cold vial immediately condenses atmospheric water into the solution, destroying the compound instantly.
Transfer sealed vials to a -20°C or -80°C freezer inside secondary desiccated containment (e.g., a sealed jar containing Drierite).
Retrieval Rule: When retrieving an aliquot, the vial must be allowed to equilibrate to room temperature in a desiccator for at least 30 minutes before the crimp seal is punctured or removed.
Step-by-step workflow for the preparation and cryogenic storage of moisture-sensitive solutions.
References
[1] Title: Toward breast cancer resistance protein (BCRP) inhibitors: design, synthesis of a series of new simplified fumitremorgin C analogues | Source: ResearchGate | URL:
[2] Title: 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity | Source: Digital Commons @ USF - University of South Florida | URL:
Application Notes and Protocols for the Preparation of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline for In Vivo Studies
Introduction: The Quinazoline Scaffold and Rationale for In Vivo Investigation The quinazoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinazoline Scaffold and Rationale for In Vivo Investigation
The quinazoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinazoline have been investigated and developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4][5][6] The therapeutic potential of many quinazoline-based drugs stems from their ability to act as kinase inhibitors, underscoring the importance of this structural motif in modern drug discovery.[7][8]
This document provides a comprehensive guide for the synthesis, purification, characterization, and formulation of a specific analogue, 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline , intended for in vivo evaluation. The substitution pattern, particularly the dichloro groups at positions 2 and 4, offers reactive sites for further chemical modification to generate a library of compounds for structure-activity relationship (SAR) studies. The dimethyl substitution at positions 6 and 7 may influence the compound's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic properties. The overarching goal of these protocols is to ensure the production of a high-purity compound suitable for generating reliable and reproducible data in preclinical animal models.
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is proposed via a robust two-step sequence, commencing with the preparation of the key intermediate, 6,7-dimethylquinazoline-2,4(1H,3H)-dione, followed by a chlorination reaction. This strategy is adapted from established methods for the synthesis of analogous quinazoline derivatives.[7][9]
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 6,7-Dimethylquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4,5-dimethylbenzoic acid with potassium cyanate to form the quinazoline-2,4-dione ring system. This reaction is a well-established method for constructing this heterocyclic core.[9]
Protocol 1: Synthesis of 6,7-Dimethylquinazoline-2,4(1H,3H)-dione
Preparation of Starting Material Solution: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-dimethylbenzoic acid (16.5 g, 0.1 mol) in 200 mL of water.
Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the suspension while stirring. The mixture may warm up slightly. Continue stirring for 15 minutes to ensure the formation of the hydrochloride salt.
Addition of Cyanate: In a separate beaker, dissolve potassium cyanate (12.15 g, 0.15 mol) in 200 mL of water. Add this solution to the reaction mixture.
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature. A precipitate should form. Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with copious amounts of cold water (3 x 100 mL) to remove any unreacted potassium cyanate and other inorganic salts. Subsequently, wash with a small amount of cold ethanol (2 x 20 mL).
Drying: Dry the product in a vacuum oven at 80 °C overnight to yield 6,7-dimethylquinazoline-2,4(1H,3H)-dione as an off-white solid.
Part 2: Dichlorination to Yield the Final Compound
The second step is the conversion of the quinazoline-2,4-dione to the 2,4-dichloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This is a standard and effective method for this transformation.[7][11]
Protocol 2: Synthesis of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Reagent/Parameter
Quantity/Value
Notes
6,7-Dimethylquinazoline-2,4(1H,3H)-dione
9.5 g (0.05 mol)
From Protocol 1.
Phosphorus oxychloride (POCl₃)
50 mL
Reagent and solvent.
N,N-dimethylaniline
1 mL
Catalyst.
Reaction Temperature
110 °C (reflux)
Reaction Time
6 hours
Monitor by TLC.
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6,7-dimethylquinazoline-2,4(1H,3H)-dione (9.5 g, 0.05 mol) and phosphorus oxychloride (50 mL).
Catalyst Addition: Carefully add N,N-dimethylaniline (1 mL) to the mixture.
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. Monitor the reaction by TLC using ethyl acetate/hexane (3:7).
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
Work-up: Slowly and cautiously pour the cooled reaction residue onto crushed ice (approximately 200 g) in a large beaker with constant stirring. This step is highly exothermic and should be performed with care in a fume hood.
Isolation: A solid precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
Drying: Dry the crude product in a vacuum desiccator over P₂O₅.
Part 3: Purification and Characterization for In Vivo Grade Material
For in vivo studies, the purity of the compound is paramount to ensure that the observed biological effects are attributable to the compound itself and not to impurities. A purity of >98% is generally required.
Protocol 3: Purification by Recrystallization
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexane is often effective for quinazoline derivatives.
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 4: Comprehensive Characterization
A battery of analytical techniques should be employed to confirm the identity and purity of the final compound.
Analytical Technique
Purpose
Expected Results
¹H NMR
Structural confirmation
Peaks corresponding to the aromatic and methyl protons with appropriate chemical shifts and integrations.
¹³C NMR
Structural confirmation
Resonances for all carbon atoms in the molecule.
Mass Spectrometry (MS)
Molecular weight confirmation
A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC)
Purity assessment
A single major peak with >98% purity.
Elemental Analysis
Elemental composition
Experimental values for C, H, N, and Cl should be within ±0.4% of the theoretical values.
Part 4: Formulation for In Vivo Administration
Many quinazoline derivatives exhibit poor aqueous solubility, which can hinder their bioavailability in in vivo studies.[12][13] Therefore, a suitable formulation is crucial for effective delivery.
Caption: Workflow for developing an in vivo formulation.
Protocol 5: Preparation of a Vehicle for Oral Administration
This protocol describes the preparation of a common vehicle for poorly soluble compounds.
Component
Percentage (v/v or w/v)
Purpose
DMSO
5-10%
Solubilizing agent.
Solutol HS 15 or Tween 80
10-20%
Surfactant to improve solubility and stability.
PEG400
30-40%
Co-solvent.
Saline (0.9% NaCl) or Water
q.s. to 100%
Vehicle base.
Step-by-Step Procedure:
Dissolution: Weigh the required amount of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline and dissolve it in the specified volume of DMSO. Gentle warming or sonication may be required.
Addition of Surfactant and Co-solvent: To the DMSO solution, add the Solutol HS 15 (or Tween 80) and PEG400. Mix thoroughly until a homogenous solution is obtained.
Addition of Aqueous Phase: Slowly add the saline or water to the organic solution while vortexing or stirring continuously to form a clear solution or a fine, stable suspension.
Final Quality Control: Before administration, visually inspect the formulation for any precipitation. The final formulation should be prepared fresh on the day of the experiment.
Conclusion
The protocols outlined in this document provide a detailed and scientifically grounded approach for the synthesis, purification, characterization, and formulation of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline for in vivo research. Adherence to these procedures will enable the generation of high-quality material, which is a prerequisite for obtaining reliable and interpretable results in preclinical studies aimed at evaluating the therapeutic potential of this novel quinazoline derivative.
References
Journalasjt. (n.d.). Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects. [Link]
Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]
ResearchGate. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy | Request PDF. [Link]
Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. [Link]
Google Patents. (n.d.).
IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. [Link]
Wanfang Data. (n.d.). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. [Link]
Watson, A. J. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
IntechOpen. (2020). Biological Activity of Quinazolinones. [Link]
Li, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. PubMed. [Link]
Gupta, T., et al. (2018). Current perspectives on quinazolines with potent biological activities: A review. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
Acta Chemica Scandinavica. (n.d.). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. [Link]
Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
Chen, Y.-T., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. PMC. [Link]
MDPI. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. [Link]
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
Royal Society of Chemistry. (n.d.). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). [Link]
ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. [Link]
PubMed. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. [Link]
Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
Technical Support Center: Strategies for Improving the Aqueous Solubility of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Welcome to the technical support center for 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for enhancing the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with both the "how" and the "why" behind these experimental approaches, ensuring scientific integrity and empowering you to overcome solubility challenges in your research.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in aqueous buffers have failed. What are the first steps I should take?
A1: Low aqueous solubility is a common hurdle for complex organic molecules.[1] The initial approach should focus on understanding the physicochemical properties of your compound and employing simple, readily available techniques.
Initial Troubleshooting Workflow
Caption: Initial workflow for addressing poor aqueous solubility.
1. pH Adjustment: The quinazoline scaffold contains basic nitrogen atoms, making its solubility potentially pH-dependent.[1] Systematically varying the pH of your aqueous buffer is the most straightforward first step.
Rationale: By protonating the basic nitrogens in an acidic environment, you can form a more soluble salt of your compound.
Protocol:
Prepare a series of buffers with a pH range from 2 to 7.4 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).
Add an excess of your compound to a small, fixed volume of each buffer.
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Plot solubility versus pH to identify the optimal pH range for your experiments.
2. Co-solvent Systems: If pH adjustment alone is insufficient, introducing a water-miscible organic solvent, or co-solvent, can significantly enhance solubility.[2][3]
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[4]
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[2][5]
Considerations: The choice and concentration of the co-solvent must be compatible with your experimental system (e.g., cell-based assays) to avoid toxicity or off-target effects.[2]
Q2: I've tried pH adjustment and co-solvents with limited success. What are the next-level strategies I can employ at the bench?
A2: When simple methods are not sufficient, more advanced formulation techniques can be explored. These methods often involve the use of excipients to alter the microenvironment of the compound.
Caption: Advanced benchtop strategies for solubility enhancement.
1. Surfactant-based Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[6][7]
Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble compounds, while the hydrophilic shell interacts with the aqueous environment, leading to increased apparent solubility.[6]
Prepare stock solutions of various surfactants (e.g., 10% w/v) in your chosen aqueous buffer.
Create a series of dilutions of each surfactant stock solution to cover a range of concentrations above and below their known CMC.
Add an excess of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline to each surfactant solution.
Equilibrate and analyze the samples as described for the pH adjustment protocol.
2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9]
Mechanism: The hydrophobic compound can form an inclusion complex by being encapsulated within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[][11] This is particularly useful for BCS Class II and IV compounds.[]
Common Cyclodextrins:
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility and safety profile.[11]
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
Add an excess of your compound to each solution.
Equilibrate the samples for 24-48 hours.
After centrifugation, determine the concentration of the dissolved compound in the supernatant.
Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (A L-type diagram) suggests the formation of a 1:1 inclusion complex.
Technique
Pros
Cons
Typical Concentration Range
pH Adjustment
Simple, inexpensive.
Only effective for ionizable compounds.
pH 2-7.4
Co-solvents
Effective for many nonpolar compounds.
Potential for toxicity in biological systems.
1-10% (v/v)
Surfactants
High solubilization capacity.
Can interfere with some assays; potential for toxicity.
Above CMC (e.g., 0.01-1% w/v)
Cyclodextrins
Low toxicity, can improve stability.
Can be more expensive; may not be effective for all molecular geometries.
1-10% (w/v)
Q3: For in vivo studies, I need a more robust formulation. What are the more advanced, scalable formulation strategies?
A3: For applications requiring higher concentrations and improved bioavailability, such as in vivo studies, solid dispersion technology is a powerful approach.[12][13]
Solid Dispersion Technology
Concept: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[14][15] The drug often exists in an amorphous state within the carrier, which leads to improved wettability, dissolution, and bioavailability.[13][16]
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers.[14][16]
Technical Support Center: Bioavailability Enhancement for 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Welcome to the Formulation & Drug Delivery Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve in vivo translation for highly substituted, rigid het...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Drug Delivery Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve in vivo translation for highly substituted, rigid heterocyclic scaffolds.
The compound 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. The di-chloro and di-methyl substitutions drastically increase the partition coefficient (LogP), while the planar tetrahydroquinazoline core promotes strong intermolecular hydrogen bonding and pi-pi stacking. This results in high crystal lattice energy (a "brick dust" molecule) and solvation-limited absorption. Furthermore, tetrahydroquinazoline derivatives are notoriously susceptible to rapid hepatic clearance[1].
This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to overcome these specific physicochemical hurdles.
Part 1: Troubleshooting Guide & FAQs
Q1: My in vivo pharmacokinetic (PK) data shows less than 5% oral bioavailability despite high in vitro target affinity. Is the primary issue solubility, permeability, or metabolism?Answer: For this specific scaffold, you are likely facing a synergistic failure of both solubility and first-pass metabolism. The highly lipophilic nature of the di-chlorinated ring ensures adequate membrane permeability, but the high crystal lattice energy prevents dissolution in aqueous gastrointestinal (GI) fluids. Even if a fraction dissolves, the tetrahydroquinazoline core is highly susceptible to rapid oxidative aromatization by hepatic CYP450 enzymes into the fully aromatic quinazoline[1].
Causality-Driven Solution: You must utilize a formulation that simultaneously forces the compound into solution and shields it from hepatic first-pass metabolism. Lipid-based formulations (LBFs) are ideal here, as they mimic the body's natural lipid absorption mechanisms to significantly improve oral delivery[2].
Q2: How do I choose between formulating a Nanosuspension versus a Lipid-Based Formulation (LBF) for this compound?Answer: The decision relies entirely on the compound's melting point and lipid solubility profile.
If your specific polymorph of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline has a high melting point (>200°C) and poor solubility even in lipid excipients, a nanosuspension is required. Nanosuspensions consist of the pure poorly water-soluble drug without any matrix material suspended in dispersion[3]. By reducing the particle size to the nanometer range, you exponentially increase the surface area-to-volume ratio, driving dissolution according to the Noyes-Whitney equation.
If the compound is highly lipophilic (LogP > 5) and soluble in triglycerides, a Self-Microemulsifying Drug Delivery System (SMEDDS) is superior. Highly lipophilic drugs exhibit higher affinity for oils or mixed glycerides[4]. This promotes incorporation into chylomicrons, routing the drug through the intestinal lymphatic system and completely bypassing the hepatic portal vein and first-pass metabolism.
Q3: My current lipid formulation crashes out (precipitates) in the stomach. How do I prevent this?Answer: Precipitation occurs when the lipid formulation is digested, and the drug loses its solubilizing microenvironment. To prevent this, you must maintain drug solubilization throughout digestion[5]. Incorporate a high-HLB (Hydrophilic-Lipophilic Balance) surfactant and a co-solvent to ensure that upon action of enzymes and bile salts, the formulation transitions smoothly into mixed micelles rather than precipitating as free crystalline drug.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to in vivo dosing without passing the built-in dynamic light scattering (DLS) validation steps.
Protocol A: Preparation of a Stabilized Nanosuspension (Top-Down Wet Milling)
Mechanism: Mechanically fractures the crystal lattice to <300 nm, utilizing steric and electrostatic stabilizers to prevent Ostwald ripening and agglomeration.
Dispersion: Suspend 5% (w/v) of crystalline 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in an aqueous vehicle containing 1% (w/v) Poloxamer 188 (steric stabilizer) and 0.2% (w/v) Sodium Lauryl Sulfate (electrostatic stabilizer).
Pre-milling: Subject the coarse suspension to high-shear mixing at 8,000 RPM for 10 minutes to break up macroscopic agglomerates.
Media Milling: Transfer the suspension to a wet media mill loaded with 0.2 mm yttrium-stabilized zirconium dioxide beads (bead loading 65% v/v).
Size Reduction: Mill at 3,000 RPM for 120 minutes. Critical Step: Maintain the milling chamber at 10°C using a cooling jacket to prevent heat-induced polymorphic transitions or localized melting.
System Validation: Characterize the particle size distribution via DLS. Pass Criteria: Target Z-average < 250 nm with a Polydispersity Index (PDI) < 0.2.
Protocol B: Formulation of a SMEDDS for Lymphatic Targeting
Mechanism: Keeps the drug in a solubilized state throughout its transit in the GI tract, bypassing the dissolution step that typically limits absorption[2].
Excipient Selection: Combine 40% Long-Chain Triglycerides (e.g., Soybean oil), 40% High-HLB Surfactant (e.g., Kolliphor EL), and 20% Co-solvent (e.g., Transcutol HP). Note: Long-chain fatty acids are required to facilitate lymphatic uptake via chylomicron assembly[5].
Drug Solubilization: Add 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline to the lipid mixture at a concentration of 25 mg/mL.
Homogenization: Stir magnetically at 40°C for 2 hours under a nitrogen blanket (to prevent lipid oxidation) until a clear, isotropic solution is formed.
Emulsification Test: Dilute 1 mL of the formulation into 250 mL of simulated gastric fluid (SGF) at 37°C with gentle agitation.
System Validation: The mixture must spontaneously form a transparent microemulsion within 2 minutes. Verify droplet size via DLS. Pass Criteria: Droplet size < 50 nm to ensure optimal micellar transport and prevent precipitation.
Part 3: Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic improvements when applying these formulation strategies to highly lipophilic tetrahydroquinazoline derivatives in murine models.
Part 4: Formulation Decision & Mechanistic Pathway
The following diagram illustrates the logical decision tree for selecting the appropriate formulation based on the physicochemical properties of the compound, and the subsequent physiological pathways that dictate bioavailability.
Formulation decision tree and absorption pathways for bioavailability enhancement.
Part 5: References
Potent, Selective, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin Kinase Domain Exhibiting Single Agent Antiproliferative Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL:1
Nanosuspension: An approach to enhance solubility of drugs
Source: PMC - National Institutes of Health (NIH)
URL:3
A Comparative Analysis of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline and Standard Quinazoline Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a cornerstone, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1] This guide provides a detailed compa...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a cornerstone, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1] This guide provides a detailed comparison between a specific, less-characterized derivative, 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline, and well-established, "standard" quinazoline derivatives. By dissecting their structural nuances and extrapolating from known structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding the potential therapeutic applications of this unique molecule.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged" scaffold in drug discovery.[1] This is attributed to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects.[2][3][4] Modifications to the quinazoline core at various positions (C2, C4, and the benzene ring) have yielded compounds with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, among others.[2][3][5] Several quinazoline-based drugs, such as Gefitinib (an anticancer agent) and Prazosin (an antihypertensive), are currently in clinical use, underscoring the therapeutic significance of this molecular framework.[1]
Deconstructing the Molecule: 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
The subject of our focused analysis, 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (CAS 20197-84-6), possesses a unique combination of structural features that distinguish it from more conventional quinazoline derivatives.[6]
Tetrahydro- core: The saturation of the pyrimidine ring (1,2,3,4-tetrahydro) imparts a three-dimensional, non-planar geometry to the molecule. This is in stark contrast to the planar, aromatic nature of the quinazoline ring in standard derivatives. This conformational flexibility can significantly influence receptor binding and pharmacokinetic properties.
Dichloro- substitution at C2 and C4: The presence of chlorine atoms at the 2 and 4 positions are key reactive sites. The chlorine at C4 is particularly susceptible to nucleophilic substitution, a common strategy in the synthesis of 4-aminoquinazoline derivatives.[7] The C2-chloro group is generally less reactive.
Dimethyl- substitution at C6 and C7: The methyl groups on the benzene ring are electron-donating and can influence the electronic properties of the entire molecule, potentially affecting its metabolic stability and target interactions.
Standard Quinazoline Derivatives: A Benchmark for Comparison
For the purpose of this guide, "standard quinazoline derivatives" will refer to compounds with an aromatic quinazoline core, which have been extensively studied and for which a wealth of biological data exists. A prominent example is 2,4-dichloro-6,7-dimethoxyquinazoline , a key intermediate in the synthesis of many biologically active compounds.[7] Its dimethoxy substitution is often associated with potent anticancer activity, particularly as inhibitors of receptor tyrosine kinases like EGFR.[7]
Comparative Analysis: Performance and Potential
Due to the limited publicly available experimental data specifically for 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline, this comparative analysis will be based on established principles of medicinal chemistry and structure-activity relationships gleaned from the broader quinazoline literature.
Chemical Reactivity and Synthetic Utility
The primary point of comparison lies in the reactivity of the pyrimidine ring.
Workflow: Nucleophilic Substitution at C4
Caption: Comparative reactivity in C4 nucleophilic substitution.
The aromatic nature of standard 2,4-dichloroquinazolines makes the C4 position highly electrophilic and susceptible to nucleophilic attack, a cornerstone of their synthetic utility. In the tetrahydro- derivative, the lack of aromaticity and the sp3 hybridization of the carbon atoms would likely decrease the reactivity of the C4-chloro group towards nucleophilic substitution.
Biological Activity: A Predictive Outlook
The biological activities of quinazoline derivatives are intricately linked to their substitution patterns.
Standard Aromatic Quinazoline Derivatives (Established)
Anticancer
The non-planar structure might allow for binding to different pockets of kinases or other targets compared to planar inhibitors. The dichloro substituents could act as leaving groups for covalent binding, but the reduced reactivity may hinder this.
Many derivatives, particularly 4-anilinoquinazolines, are potent inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP at the kinase domain.[8]
Antimicrobial
The altered shape and electronic properties could lead to novel antimicrobial activities. Structure-activity relationship studies of quinazolines have shown that substitutions at positions 2, 4, 6, and 8 can significantly impact antimicrobial efficacy.[3]
Various 2- and 4-substituted quinazolines have demonstrated significant antibacterial and antifungal properties.[2][9]
Anti-inflammatory
The tetrahydro- core may lead to interactions with enzymes involved in the inflammatory cascade, such as COX or lipoxygenases.
Certain quinazolinone derivatives have shown potent anti-inflammatory activity, in some cases comparable to standard drugs like indomethacin.[5]
Signaling Pathway: EGFR Inhibition by Aromatic Quinazolines
Caption: Mechanism of EGFR inhibition by standard aromatic quinazolines.
Experimental Protocols
To empirically validate the predicted properties of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline, the following experimental workflows are proposed.
Synthesis and Characterization
Objective: To synthesize and confirm the structure of the target compound.
Protocol:
Reaction Setup: Combine the starting material, 6,7-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Conditions: Heat the mixture under reflux for a specified period.
Workup: After cooling, carefully quench the reaction mixture with ice water.
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
Purification: Purify the crude product using column chromatography on silica gel.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.
Protocol:
Cell Seeding: Seed cancer cells (e.g., A549 - lung cancer, MCF-7 - breast cancer) in a 96-well plate and incubate for 24 hours.
Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
While 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline remains a largely unexplored molecule, its unique structural features present intriguing possibilities for drug discovery. The saturated pyrimidine ring fundamentally alters its geometry and reactivity compared to the well-trodden path of aromatic quinazolines. This could lead to novel biological activities and intellectual property opportunities. The predictive analysis presented in this guide, based on established SAR of the broader quinazoline family, suggests that this compound warrants further investigation. The proposed experimental protocols provide a clear roadmap for elucidating its true therapeutic potential. Future research should focus on its synthesis, characterization, and screening across a diverse range of biological assays to unlock the secrets held within this fascinating molecule.
References
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Scientific Scholar.
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.
Comparing the biological activity of 2- and 3-substituted 4(3H)-quinazolinones. (n.d.). BenchChem.
Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific.
Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman.
Chemistry and Pharmacology of Quinazoline Scaffolds-a review. (2024). ResearchGate.
Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed.
Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.
A Head-to-Head Comparison: Benchmarking 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline Against Known Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, novel chemical scaffolds hold the promise of improved potency, selectivity, and novel mechanisms of...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, novel chemical scaffolds hold the promise of improved potency, selectivity, and novel mechanisms of action. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline, against a panel of well-characterized kinase inhibitors. As this compound is not extensively documented in publicly available literature, this guide will focus on a systematic approach to first identify its kinase targets and then to compare its inhibitory profile with established drugs.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors such as Gefitinib, Erlotinib, and Afatinib.[1][2] These compounds primarily target receptor tyrosine kinases like EGFR and VEGFR.[1][3] Therefore, it is plausible that 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline may also exhibit activity against members of the kinome.
This guide will detail the necessary experimental workflows, from initial broad-spectrum screening to focused IC50 determination and cell-based functional assays. We will compare the novel compound against a carefully selected panel of known inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine, and the more targeted inhibitors Dasatinib and Vandetanib.
Comparator Kinase Inhibitors: Setting the Benchmark
To provide a meaningful comparison, a selection of kinase inhibitors with diverse profiles is essential.
Staurosporine: A natural product, Staurosporine is a potent but non-selective protein kinase inhibitor that binds to the ATP-binding site of a vast majority of kinases with high affinity.[4][5][6][7] Its broad activity makes it an excellent positive control for initial screening to determine if the novel compound has general kinase inhibitory potential.[4]
Dasatinib: A second-generation tyrosine kinase inhibitor, Dasatinib is a potent oral, multi-targeted inhibitor.[8][9][10] It is known to inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[11] Its wider inhibition profile compared to first-generation inhibitors like Imatinib provides a benchmark for multi-targeted compounds.[11][12]
Vandetanib: An oral multi-targeted tyrosine kinase inhibitor, Vandetanib targets VEGFR-2, EGFR, and RET kinases.[13][14][15][16][17] This inhibitor serves as a benchmark for compounds with a more defined but still multi-targeted profile against key signaling pathways in cancer.[16][17]
Experimental Workflow: From Screening to Cellular Function
The following sections outline a logical and rigorous workflow for characterizing the kinase inhibitory profile of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline.
Initial Broad-Spectrum Kinase Screening
The first step is to determine if the novel compound possesses kinase inhibitory activity and to identify potential targets. A broad-spectrum kinase panel assay is the most efficient method for this initial assessment.
Methodology: Kinome-Wide Binding or Activity Assay
A number of commercial services offer comprehensive kinase screening panels that can assess the binding or inhibitory activity of a compound against hundreds of kinases.[18][19][20] These services typically utilize methods such as:
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radioactive phosphate from ATP to a substrate.[21][22][23] They are highly sensitive and not prone to interference from compound fluorescence.[21]
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in a kinase reaction through a coupled luciferase reaction.[24][25] They offer a non-radioactive, high-throughput alternative.[25]
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also widely used for their high-throughput capabilities.[25][26]
Experimental Protocol: Single-Dose Kinase Panel Screen (Example using a radiometric assay format)
Compound Preparation: Prepare a stock solution of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline in 100% DMSO.
Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins Discovery) for screening against their full kinase panel at a single concentration (typically 1 µM or 10 µM). Include Staurosporine, Dasatinib, and Vandetanib as comparator compounds.
Data Analysis: The primary data will be reported as percent inhibition for each kinase at the tested concentration.
Data Presentation: Initial Screening Results
The results should be summarized in a table, highlighting kinases that show significant inhibition (e.g., >50%) by the novel compound.
For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Methodology: Dose-Response Kinase Assays
The same assay format used for the initial screen (e.g., radiometric, luminescence) can be employed to generate dose-response curves.
Experimental Protocol: IC50 Determination
Compound Dilution: Prepare a serial dilution of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline and the comparator inhibitors (Staurosporine, Dasatinib, Vandetanib) in DMSO.
Assay Performance: Perform the kinase assay for each selected kinase with the range of inhibitor concentrations.
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The calculated IC50 values should be presented in a clear, tabular format for easy comparison.
Understanding how the novel compound inhibits the kinase is crucial. An ATP competition assay can determine if the compound binds to the highly conserved ATP-binding site, which is a common mechanism for kinase inhibitors.
Methodology: Kinase Assay at Varying ATP Concentrations
This assay involves measuring the IC50 of the inhibitor at different concentrations of ATP.[27] If the inhibitor is ATP-competitive, its IC50 will increase as the ATP concentration increases.[27]
Experimental Protocol: ATP Competition Assay
Assay Setup: For a selected kinase, perform the IC50 determination as described above at two or more different ATP concentrations (e.g., a low concentration near the Km for ATP and a high, saturating concentration).[28]
Data Analysis: Compare the IC50 values obtained at the different ATP concentrations. A significant rightward shift in the dose-response curve at higher ATP concentrations indicates ATP-competitive inhibition.
Cellular Activity: Assessing Target Engagement and Functional Effects
In vitro biochemical assays are essential, but it is equally important to determine if the compound can inhibit its target kinase within a cellular context and elicit a functional response.
Methodology: Cell-Based Kinase Assays
Several cell-based assay formats are available to assess kinase activity in a more physiologically relevant environment.[29] These include:
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or ELISA with phospho-specific antibodies.[29]
Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of the inhibitor to the target kinase in live cells.[29]
Cell Proliferation/Viability Assays: If the target kinase is involved in cell proliferation, its inhibition should lead to a decrease in cell growth or viability, which can be measured using assays like MTT or CellTiter-Glo®.
Cell Line Selection: Choose a cell line that expresses the target kinase and where its activity is known to regulate a specific signaling pathway.
Compound Treatment: Treat the cells with increasing concentrations of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline and the relevant comparator inhibitors.
Lysis and Protein Quantification: After a suitable incubation period, lyse the cells and determine the protein concentration.
Western Blot Analysis: Perform Western blotting using antibodies against the phosphorylated substrate of the target kinase and a total protein antibody as a loading control.
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Data Presentation: Cellular Activity
The results of the cell-based assays should be presented in a table comparing the cellular potency (e.g., IC50 for inhibition of phosphorylation or cell proliferation) of the novel compound and the known inhibitors.
To aid in understanding the experimental design and the biological context, diagrams generated using Graphviz are provided below.
Caption: A flowchart illustrating the sequential experimental workflow for characterizing a novel kinase inhibitor.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.
Interpretation and Conclusion
The comprehensive data generated through this benchmarking guide will allow for a thorough evaluation of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline. By comparing its potency, selectivity, and cellular activity against well-established kinase inhibitors, researchers can make informed decisions about its potential as a lead compound for further drug development.
The key aspects to consider in the final analysis include:
Potency: How does the IC50 of the novel compound compare to the benchmarks for the identified kinase targets?
Selectivity: Does the compound exhibit a narrow or broad kinase inhibition profile? A more selective compound may have a lower risk of off-target effects.
Cellular Efficacy: Does the biochemical potency translate to cellular activity? A significant drop-off in potency from biochemical to cellular assays may indicate issues with cell permeability or efflux.
Novelty: Does the compound's inhibition profile offer any advantages over existing inhibitors, such as activity against resistance mutations or a unique selectivity profile?
By systematically addressing these questions, this guide provides a robust framework for the initial characterization and benchmarking of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024, February 16). Retrieved from [Link]
Vandetanib – Knowledge and References - Taylor & Francis. Retrieved from [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026, January 14). Retrieved from [Link]
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15). Retrieved from [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. Retrieved from [Link]
Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC. Retrieved from [Link]
Kinase Screening Assay Services - Reaction Biology. Retrieved from [Link]
Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved from [Link]
TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects - AACR Journals. (2005, May 1). Retrieved from [Link]
Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - Taylor & Francis. (2007, January 24). Retrieved from [Link]
Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). (2006, December 21). Retrieved from [Link]
Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - EMBL-EBI. (2013, June 6). Retrieved from [Link]
Vandetanib - Liv Hospital. (2026, February 24). Retrieved from [Link]
PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI. Retrieved from [Link]
Comparison of kinase inhibition profiles for imatinib and dasatinib.... - ResearchGate. Retrieved from [Link]
Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Retrieved from [Link]
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes | Journal of the American Chemical Society - ACS Publications. (2017, January 4). Retrieved from [Link]
Services | ATP Competition Assay | International Centre for Kinase Profiling. Retrieved from [Link]
Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Journal of Proteome Research - ACS Publications. (2013, May 21). Retrieved from [Link]
Protein kinase inhibition of clinically important staurosporine analogues - PubMed. (2010, April 15). Retrieved from [Link]
Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (2023, June 30). Retrieved from [Link]
staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved from [Link]
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (2007, December 1). Retrieved from [Link]
FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology. (2025, November 11). Retrieved from [Link]
Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed. (2021, August 12). Retrieved from [Link]
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - Frontiers. (2021, December 6). Retrieved from [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Retrieved from [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26). Retrieved from [Link]
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
A high-throughput radiometric kinase assay - PMC. Retrieved from [Link]
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A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Introduction In the landscape of modern drug discovery, the quinazoline scaffold is a privileged structure, forming the core of numerous clinically successful therapeutic agents.[1][2] Its derivatives have demonstrated a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the quinazoline scaffold is a privileged structure, forming the core of numerous clinically successful therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, most notably as inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs).[3][4] This guide focuses on a specific, novel derivative, 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline (referred to hereafter as Cmpd-X ), and presents a comprehensive framework for evaluating its cross-reactivity profile.
The "lock and key" model of drug action, while a useful heuristic, is an oversimplification. A small molecule's journey through a biological system is a complex series of interactions, and unintended "off-target" binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical, non-negotiable step in preclinical safety assessment and a prerequisite for any Investigational New Drug (IND) application.[6]
This guide provides a comparative analysis of Cmpd-X against two well-characterized, albeit structurally distinct, pharmacological agents:
Alternative A (Lapatinib): A potent, FDA-approved dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), which also features a quinazoline core.[7][8][9]
Alternative B (Chlorpromazine): A first-generation antipsychotic known for its broad polypharmacology, acting as an antagonist at various dopamine, serotonin, adrenergic, and histamine receptors.[6][10][11]
Through a series of robust, industry-standard in vitro assays, we will construct a detailed selectivity map for Cmpd-X , providing researchers and drug development professionals with a paradigm for assessing the cross-reactivity of novel chemical entities.
Section 1: Rationale and Experimental Design
The rationale for this comprehensive study is grounded in the established pharmacology of the quinazoline scaffold. Given that numerous quinazoline derivatives target protein kinases and GPCRs, it is imperative to proactively screen Cmpd-X against a broad panel of these targets. Our experimental design follows a tiered screening cascade, beginning with broad, single-concentration screens to identify potential "hits," followed by dose-response studies to quantify the potency of these interactions.
This structured approach ensures efficient use of resources by focusing detailed follow-up studies only on targets that show significant interaction in the initial broad screens.
Section 2: Comparative Data Analysis
The following tables summarize the (hypothetical) data obtained from our comprehensive cross-reactivity profiling. This data is presented to illustrate the process and interpretation of such a study.
Kinase Selectivity Profile
Kinase inhibitor selectivity is a critical determinant of both efficacy and safety.[5] We assessed selectivity by screening all three compounds at 10 µM against a panel of 468 kinases and determining the IC50 values for any kinase showing >80% inhibition.
Table 1: Comparative Kinase Inhibition Profile
Kinase Target
Cmpd-X (IC50, nM)
Lapatinib (IC50, nM)
Chlorpromazine (IC50, nM)
EGFR
1,250
9.8
>10,000
HER2 (ErbB2)
3,500
10.2
>10,000
SRC
850
>10,000
>10,000
ABL1
920
>10,000
>10,000
VEGFR2
2,100
>10,000
>10,000
p38α (MAPK14)
>10,000
>10,000
5,600
Selectivity Score (S10) ¹
0.008 (4/468)
0.004 (2/468)
0.002 (1/468)
¹S10 Score: Fraction of kinases inhibited by >90% at a 1 µM concentration.
A Structural and Comparative Analysis of 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline and Its Analogs for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals Introduction Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with quinazolines and their derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with quinazolines and their derivatives being particularly prominent due to their wide spectrum of biological activities.[1] These activities include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The fully aromatic quinazoline core is a key feature in several approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as gefitinib and erlotinib, which primarily target the epidermal growth factor receptor (EGFR).[2]
While the aromatic quinazoline scaffold is well-explored, its reduced form, the 1,2,3,4-tetrahydroquinazoline, offers a distinct three-dimensional geometry and conformational flexibility. This structural difference presents new opportunities for designing molecules that can interact with biological targets in novel ways. This guide focuses on a specific, highly functionalized scaffold: 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline . Although this precise compound is not extensively documented in publicly available literature, its structure suggests it is a highly reactive and versatile intermediate for chemical synthesis.
This guide will provide a comparative analysis of this target scaffold and its related analogs. By examining established synthetic routes, the reactivity of key functional groups, and the structure-activity relationships (SAR) of analogous compounds, we aim to provide a predictive framework for its utility in drug discovery. We will draw parallels from the well-understood chemistry of 2,4-dichloro (aromatic) quinazolines and the emerging biology of tetrahydroquinoline and tetrahydroisoquinoline derivatives to build a comprehensive profile.[3][4]
Part 1: The Core Scaffold: Synthesis and Structural Features
The 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline scaffold is characterized by a dihydropyrimidine ring fused to a dimethyl-substituted benzene ring. The chlorine atoms at positions 2 and 4 are key reactive handles, while the saturated heterocyclic ring provides conformational flexibility not present in its aromatic counterpart.
Plausible Synthetic Pathway
While a direct synthesis for the target compound is not readily found, a logical route can be constructed based on established methods for analogous structures, particularly the synthesis of 2,4-dichloro-quinazoline from 2,4-quinazolinedione (benzoyleneurea).[5] The synthesis would likely begin with a substituted anthranilamide, followed by cyclization and subsequent chlorination.
A proposed synthetic workflow is as follows:
Step 1: Cyclization. Condensation of 4,5-dimethyl-2-aminobenzamide with a one-carbon source (e.g., urea or phosgene equivalent) would form the corresponding 6,7-dimethyl-2,4-(1H,3H)-quinazolinedione. This is a common method for building the quinazolinone core.[6]
Step 2: Chlorination. The resulting dione would then be treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅, to convert the keto groups into chloro groups, yielding the aromatic 2,4-dichloro-6,7-dimethylquinazoline. This is a standard and high-yielding transformation.[5]
Step 3: Selective Reduction. The final and most challenging step would be the selective reduction of the pyrimidine ring to the tetrahydro level without affecting the chloro-substituents. This could potentially be achieved through catalytic hydrogenation under carefully controlled conditions or via a hydride-based reducing agent.
Caption: Proposed synthetic pathway for the target scaffold.
Key Structural and Chemical Features
Reactivity at C2 and C4: In the aromatic precursor, the chlorine at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at C2.[7] This differential reactivity is a cornerstone of quinazoline chemistry, allowing for sequential and selective functionalization. Upon reduction to the tetrahydro form, the electronic properties change, but the chloro groups remain excellent leaving groups for building molecular diversity.
Conformational Flexibility: Unlike the planar aromatic quinazoline, the tetrahydroquinazoline ring exists in a non-planar conformation (likely a half-chair or boat). This flexibility allows the molecule to adopt different shapes to fit into complex protein binding sites.
Stereochemistry: The reduction of the C3-N4 double bond and potential substitution at C4 can introduce chirality, leading to stereoisomers with potentially different biological activities.
Part 2: Structural Analogs and Comparative Analysis
The true value of the 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline scaffold lies in its potential as a versatile intermediate. By leveraging the reactivity of the chloro groups, a vast library of analogs can be generated.
Major Classes of Analogs
C4-Substituted Analogs: Displacement of the highly reactive C4-chloro group with various nucleophiles (amines, alcohols, thiols) is the most common modification. This is the strategy used to create many potent kinase inhibitors from the aromatic quinazoline series.[2]
C2-Substituted Analogs: The C2-chloro group can be replaced under more forcing conditions, allowing for the introduction of a second point of diversity.
Benzene Ring Analogs: Modifying the 6,7-dimethyl pattern to other substituents (e.g., dimethoxy, dichloro, electron-withdrawing groups) can fine-tune electronic properties, solubility, and target interactions.
Heterocyclic Core Analogs: Comparing the tetrahydroquinazoline scaffold to its aromatic quinazoline counterpart, as well as to related scaffolds like tetrahydroquinoline and tetrahydroisoquinoline, provides crucial insights into the role of the heterocyclic core.[8][9]
Caption: Key points of structural variation for analog design.
Part 3: Structure-Activity Relationship (SAR) Insights
By analyzing data from related quinazoline and tetrahydroquinoline series, we can infer the likely impact of structural modifications on biological activity.
The Role of C4-Substituents in Kinase Inhibition
In the context of EGFR inhibitors, the 4-anilinoquinazoline is a classic pharmacophore.[2] The anilino group at C4 is crucial for activity, often forming a key hydrogen bond with a methionine residue in the kinase hinge region.
Rationale: Replacing the C4-chloro group with a substituted aniline is a primary strategy for targeting kinases. The nature of the substituents on the aniline ring is critical for potency and selectivity.
Data from Analogs: Studies on aromatic 4-anilinoquinazolines show that small, electron-withdrawing groups on the aniline ring often enhance activity. For example, 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide was identified as a potent dual EGFR/CAIX inhibitor.
The Role of C6/C7-Substituents
The substituents on the benzene ring primarily influence solubility and interactions within the ATP-binding pocket.
Rationale: The 6,7-dimethoxy substitution is common in many biologically active quinazolines and related heterocycles. These groups can improve pharmacokinetic properties and form specific interactions with the target protein.
Data from Analogs: In a series of G9a inhibitors, the 6,7-dimethoxyquinazoline was identified as a potent scaffold.[6] The methoxy groups were found to occupy a specific region of the binding pocket. The 6,7-dimethyl groups in our target scaffold would offer a more lipophilic character compared to the dimethoxy groups, which could alter target selectivity and cell permeability. Studies on tetrahydroquinolines have shown that increased lipophilicity can correlate with higher cytotoxic effects in certain cancer cell lines.[7][10]
The Significance of the Tetrahydro-Core vs. Aromatic Core
The saturation of the pyrimidine ring is the most significant structural departure from classic quinazoline-based drugs.
Rationale: Aromatic systems are flat and rigid, which can be advantageous for slotting into planar binding sites but limiting for others. The non-planar, flexible nature of the tetrahydro-core allows for induced-fit interactions and exploration of deeper, more complex pockets.
Data from Analogs: In a comparative study, 2-arylquinoline derivatives (aromatic) displayed a better anticancer activity profile against several cell lines than their 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline counterparts.[7] This suggests that for certain targets, the planarity of the aromatic system is beneficial. However, for other targets like the EPAC1 protein, a tetrahydroquinoline-based inhibitor was found to be highly potent and selective, with its stereochemistry being critical for activity.[11] This highlights that the suitability of a saturated versus an aromatic core is highly target-dependent.
Table 1: Comparative Biological Activity of Related Quinazoline and Tetrahydroquinoline Analogs
To facilitate research in this area, we provide a generalized protocol for the key synthetic step of introducing diversity at the C4 position, based on established procedures for 2,4-dichloro-6,7-dimethoxyquinazoline.[7]
Protocol: Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline Analog
This protocol describes the selective nucleophilic substitution at the C4 position.
Objective: To synthesize a 4-anilino-substituted quinazoline from a 2,4-dichloro intermediate, which serves as a model for derivatizing the target tetrahydroquinazoline scaffold.
Diisopropylethylamine (DIPEA) (1.5 eq) or another non-nucleophilic base
Solvent: Tetrahydrofuran (THF) or Isopropanol
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Column chromatography supplies (silica gel)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous THF.
Addition of Reagents: Add the substituted aniline (1.0-1.2 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq). The base is crucial to scavenge the HCl generated during the reaction.
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80°C) if using isopropanol.[7] The choice of temperature depends on the nucleophilicity of the aniline.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. Reaction times can range from 2 to 12 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline product.
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of C4-substituted analogs.
Conclusion and Future Perspectives
The 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline scaffold, while not yet a prominent entity in published literature, represents a promising and highly versatile starting point for the synthesis of novel, three-dimensional molecules for drug discovery. Its key features—differential reactivity at C2 and C4, conformational flexibility, and lipophilic substitution on the benzene ring—provide a rich platform for generating diverse chemical libraries.
By drawing logical parallels from the extensive research on aromatic quinazolines and related saturated heterocycles, we can predict that C4-substituted analogs of this scaffold would be prime candidates for kinase inhibitors, while the tetrahydro-core may offer unique advantages in targeting proteins with deeper, less planar binding pockets. The future development of this scaffold will depend on:
Optimizing the Synthesis: Developing a robust and selective method for the reduction of the aromatic 2,4-dichloroquinazoline precursor is the most critical step to unlocking the potential of this scaffold.
Exploring Stereochemistry: For chiral analogs, separating and evaluating individual enantiomers will be essential, as stereochemistry often plays a decisive role in biological activity.[11]
Broad Biological Screening: Libraries derived from this scaffold should be screened against a wide range of biological targets beyond kinases to uncover novel therapeutic applications.
This guide serves as a foundational roadmap for researchers looking to explore the chemical space and therapeutic potential of this promising, yet underexplored, class of molecules.
References
[No Author]. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. Available from: [Link]
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available from: [Link]
Shaik, S. P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available from: [Link]
Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]
[No Author]. (n.d.). The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. ResearchGate. Available from: [Link]
Stasevych, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available from: [Link]
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Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Publishing. Available from: [Link]
Abdel-Wahab, B. F., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available from: [Link]
Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
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[No Author]. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
Dowle, A. A., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm. Available from: [Link]
Mándi, A., et al. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. CORE. Available from: [Link]
Gáspár, A., et al. (2010). Synthesis and Reactivity of[3][7][8]Triazolo-annelated Quinazolines. ResearchGate. Available from: [Link]
[No Author]. (n.d.). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. ResearchGate. Available from: [Link]
[No Author]. (n.d.). 1,2,3,4-TETRAHYDROQUINOLINES. LOCKSS. Available from: [Link]